Uprifosbuvir
描述
乌普利福司韦是一种用于治疗丙型肝炎的抗病毒药物。它是一种核苷类似物,可作为 NS5B RNA 聚合酶抑制剂。 这种化合物在临床试验中显示出良好的效果,目前正在研究其在治疗慢性丙型肝炎病毒感染方面的疗效和安全性 .
准备方法
乌普利福司韦的合成从容易获得的尿苷开始,涉及几个步骤。该过程包括:
络合驱动的选择性酰基迁移/氧化: 此步骤确保酰基的选择性迁移和氧化。
BSA 介导的环化生成脱水尿苷: 此步骤涉及尿苷环化形成脱水尿苷。
使用 FeCl3/TMDSO 进行的盐酸盐化: 此步骤将氯原子引入分子中。
使用手性亲核催化剂进行的动态立体选择性磷酰胺化: 此步骤确保最终产物的正确立体化学
化学反应分析
乌普利福司韦经历了几种类型的化学反应,包括:
氧化: 该反应涉及氧的添加或氢的去除。
还原: 该反应涉及氢的添加或氧的去除。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。
这些反应中常用的试剂包括 FeCl3、TMDSO 和各种手性亲核催化剂。 从这些反应形成的主要产物是导致最终乌普利福司韦分子的中间体 .
科学研究应用
乌普利福司韦有几个科学研究应用,包括:
化学: 它充当研究核苷类似物及其合成的模型化合物。
生物学: 它用于研究病毒复制和抑制机制。
医学: 正在研究乌普利福司韦治疗慢性丙型肝炎病毒感染的潜力。
作用机制
乌普利福司韦通过抑制丙型肝炎病毒的 NS5B RNA 聚合酶发挥作用。这种酶对于病毒 RNA 的复制至关重要。 通过抑制这种酶,乌普利福司韦阻止病毒复制,从而降低患者体内的病毒载量 .
相似化合物的比较
乌普利福司韦类似于其他用于治疗丙型肝炎的核苷类似物,例如索非布韦和利巴韦林。 乌普利福司韦在临床试验中显示出改善的疗效和安全性。 其独特的合成路线和更高的产率使其成为大规模生产更具吸引力的选择 .
类似化合物
- 索非布韦
- 利巴韦林
- 鲁扎韦林
- 艾尔巴韦林
属性
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-KHFYHRBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028124 | |
Record name | Uprifosbuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496551-77-9 | |
Record name | Uprifosbuvir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496551779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uprifosbuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Uprifosbuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UPRIFOSBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW31KPS26S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。